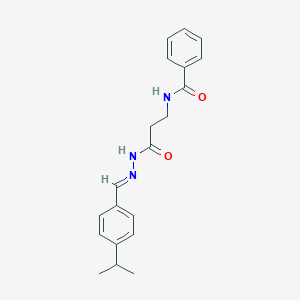

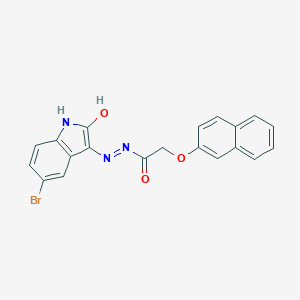

(E)-2-bromo-N-(2-(2-(2-nitrobenzylidene)hydrazinyl)-2-oxoethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate is a thiazole ester .

Synthesis Analysis

This compound was synthesized by refluxing 1-(2-nitrobenzylidene)thiosemicarbazide and ethyl bromopyruvate .Molecular Structure Analysis

The compound is characterized by spectrometric, spectroscopic, and single crystal (SC-XRD) techniques . Non-covalent interactions that are responsible for crystal packing are explored by Hirshfeld surface analysis .Chemical Reactions Analysis

The compound was synthesized by refluxing 1-(2-nitrobenzylidene)thiosemicarbazide and ethyl bromopyruvate .Physical and Chemical Properties Analysis

Theoretical harmonic frequencies of the compound were optimized. Confirmation of hydrogen bonding sites was analyzed by molecular electrostatic potential (MEP) and Mulliken population analysis . The vibrational frequencies of characteristic functional groups and chemical shifts were found in good agreement with experimental assignments .科学的研究の応用

Synthesis and Stability of Nitrobenzene Derivatives

- Degradation Processes of Nitisinone : A study on nitisinone, a compound with a nitrobenzene moiety similar to the compound , explored its stability and degradation pathways using LC-MS/MS. The study identified major degradation products and their stability, contributing to a better understanding of its properties and potential risks and benefits in medical applications (Barchańska et al., 2019).

Photoreactive Properties of Nitrobenzene Derivatives

- Photosensitive Protecting Groups : A review of photosensitive protecting groups, including nitrobenzene derivatives, highlighted their promise in synthetic chemistry. These compounds are utilized for their ability to undergo photoreactions, leading to potential applications in photon-based electronics due to their photochromic activity and stability in solid state (Amit et al., 1974).

Antitumor Activity

- Imidazole Derivatives and Antitumor Activity : Research on imidazole derivatives, including those with nitrobenzene functionalities, reviewed their antitumor activities. Some compounds have reached preclinical testing stages, highlighting the significance of benzamide derivatives in searching for new antitumor drugs (Iradyan et al., 2009).

Environmental Impact and Analysis

- Musk Xylene and Musk Ketone Amino Metabolites : The study of musk xylene and musk ketone, which are nitro musk fragrances containing nitrobenzene derivatives, in the aquatic environment reviewed their monoamino metabolites. These metabolites were analyzed alongside their parent compounds, indicating the transformation pathways and environmental impact of such nitrobenzene derivatives (Rimkus et al., 1999).

作用機序

Target of Action

Benzamides, a significant class of amide compounds, have been widely used in medical, industrial, biological, and potential drug industries . They have been known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antibacterial, antifungal, antioxidant, analgesic, and anti-inflammatory effects .

Mode of Action

It’s worth noting that benzamides, in general, are known to induce sigma and pi interactions with receptor moieties . This interaction can lead to various changes in the cellular environment, depending on the specific targets and the nature of the benzamide compound.

Biochemical Pathways

Benzamides are known to affect a wide range of biochemical pathways due to their diverse biological significance . The exact pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

The predicted adme properties of similar compounds were found to be in the satisfactory ranges as predicted by swissadme software and found to have drug-like properties . These properties can significantly impact the bioavailability of the compound.

Result of Action

Benzamides are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antibacterial, antifungal, antioxidant, analgesic, and anti-inflammatory effects . The specific effects would depend on the compound’s targets and mode of action.

将来の方向性

特性

IUPAC Name |

2-bromo-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN4O4/c17-13-7-3-2-6-12(13)16(23)18-10-15(22)20-19-9-11-5-1-4-8-14(11)21(24)25/h1-9H,10H2,(H,18,23)(H,20,22)/b19-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKADNCAKSCVBJ-DJKKODMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,5-dibromophenyl)sulfonylamino]benzoic Acid](/img/structure/B352329.png)

![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B352330.png)

![Methyl 2-{[(3-aminophenyl)carbonyl]amino}benzoate](/img/structure/B352374.png)

![1-((2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)pyrrolidine-2-carboxylic acid](/img/structure/B352395.png)

![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)

![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)

![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B352416.png)

![5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B352426.png)